Cas no 2228268-13-9 (1-(2-ethynylphenyl)methylcyclopropan-1-amine)

1-(2-ethynylphenyl)methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-ethynylphenyl)methylcyclopropan-1-amine
- 2228268-13-9
- 1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine
- EN300-1813324
-
- インチ: 1S/C12H13N/c1-2-10-5-3-4-6-11(10)9-12(13)7-8-12/h1,3-6H,7-9,13H2
- InChIKey: HDUNETDKASSNDC-UHFFFAOYSA-N
- ほほえんだ: NC1(CC2C=CC=CC=2C#C)CC1
計算された属性
- せいみつぶんしりょう: 171.104799419g/mol
- どういたいしつりょう: 171.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26Ų
1-(2-ethynylphenyl)methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813324-0.05g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1813324-0.25g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1813324-5g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 5g |
$2566.0 | 2023-09-19 | ||
Enamine | EN300-1813324-1g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 1g |
$884.0 | 2023-09-19 | ||
Enamine | EN300-1813324-1.0g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1813324-0.5g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1813324-5.0g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1813324-2.5g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 2.5g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1813324-0.1g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1813324-10.0g |
1-[(2-ethynylphenyl)methyl]cyclopropan-1-amine |
2228268-13-9 | 10g |
$5405.0 | 2023-06-03 |
1-(2-ethynylphenyl)methylcyclopropan-1-amine 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
1-(2-ethynylphenyl)methylcyclopropan-1-amineに関する追加情報
1-(2-Ethynylphenyl)methylcyclopropan-1-amine (CAS No. 2228268-13-9): A Comprehensive Overview
The compound 1-(2-Ethynylphenyl)methylcyclopropan-1-amine (CAS No. 2228268-13-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, with its unique structure and potential bioactivity, has been the subject of numerous studies aiming to explore its properties and applications. In this article, we will delve into the chemical structure, synthesis methods, pharmacological properties, and potential applications of this compound, while incorporating the latest research findings to provide a comprehensive understanding.
Chemical Structure and Synthesis
1-(2-Ethynylphenyl)methylcyclopropan-1-amine consists of a cyclopropane ring attached to a methyl group, which is further connected to an ethynylphenyl group. The presence of the ethynyl group introduces unique electronic and steric properties, making this compound a valuable substrate for various chemical transformations. Recent advancements in synthetic chemistry have enabled the development of efficient routes to synthesize this compound, often utilizing palladium-catalyzed cross-coupling reactions or other transition-metal-mediated techniques. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
Pharmacological Properties and Bioactivity
One of the most intriguing aspects of 1-(2-Ethynylphenyl)methylcyclopropan-1-amine is its potential bioactivity. Studies have shown that this compound exhibits moderate to high potency in certain biological assays, particularly in relation to its ability to modulate key cellular pathways. For instance, recent research has highlighted its role as a potential inhibitor of specific kinases, which are critical targets in the development of anti-cancer therapies. The cyclopropane ring, known for its inherent strain and reactivity, plays a pivotal role in mediating these interactions, making this compound a promising candidate for further exploration in drug discovery.
Additionally, the ethynylphenyl group contributes significantly to the molecule's selectivity and binding affinity, enabling it to interact with specific receptors or enzymes with high precision. This dual functionality—derived from both the cyclopropane and ethynylphenyl moieties—positions this compound as a versatile tool in medicinal chemistry.
Applications in Drug Discovery and Development
The versatility of 1-(2-Ethynylphenyl)methylcyclopropan-1-amine extends beyond its pharmacological properties. Its structure makes it an ideal candidate for further functionalization, allowing researchers to explore its potential as a lead compound in drug discovery programs. For example, recent studies have investigated the use of this compound as a scaffold for constructing more complex molecules with enhanced bioavailability and efficacy.
In addition to its role in drug discovery, this compound has also found applications in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics or as a component in advanced materials with tailored functionalities.
Future Directions and Research Opportunities
As our understanding of 1-(2-Ethynylphenyl)methylcyclopropan-1-amine continues to grow, so do the opportunities for further research. Current efforts are focused on optimizing its synthesis to achieve higher yields and better purity, as well as exploring its potential in diverse biological systems. Future studies may also investigate its ability to act as a precursor for more complex molecules or as a building block in combinatorial chemistry libraries.
The integration of computational chemistry tools with experimental techniques promises to provide deeper insights into the behavior of this compound at both molecular and cellular levels. Such advancements could pave the way for novel therapeutic strategies or innovative materials with unprecedented properties.
In conclusion, 1-(2-Ethynylphenyl)methylcyclopropan-1-amine (CAS No. 2228268-13-9) is a multifaceted compound that continues to captivate researchers across various disciplines. With ongoing advancements in synthetic methods and an increasing appreciation for its bioactive properties, this molecule holds immense potential for contributing to both scientific knowledge and practical applications in fields ranging from medicine to materials science.
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